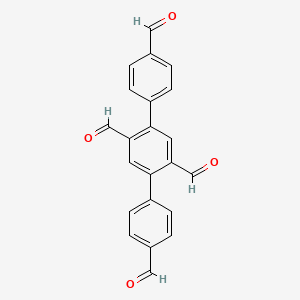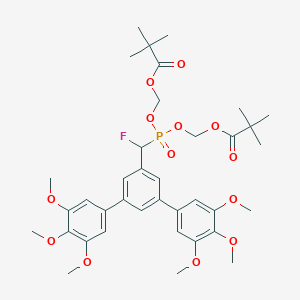
Stafia-1-dipivaloyloxymethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stafia-1-dipivaloyloxymethyl ester is a chemical compound known for its selective inhibition of the STAT5a protein. This compound is primarily used in scientific research to study the inhibition of STAT5a, a transcription factor involved in various cellular processes, including cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stafia-1-dipivaloyloxymethyl ester involves the esterification of Stafia-1 with dipivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Stafia-1-dipivaloyloxymethyl ester primarily undergoes hydrolysis reactions, where the ester bond is cleaved to release the active Stafia-1 compound. This hydrolysis can be catalyzed by enzymes or occur under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Esterification: Dipivaloyloxymethyl chloride, triethylamine, anhydrous conditions
Major Products
The major product of the hydrolysis of this compound is Stafia-1, which is the active inhibitor of STAT5a .
Scientific Research Applications
Stafia-1-dipivaloyloxymethyl ester is used extensively in scientific research due to its selective inhibition of STAT5a. Some of its applications include:
Chemistry: Studying the mechanisms of ester hydrolysis and enzyme-catalyzed reactions.
Biology: Investigating the role of STAT5a in cellular processes and its inhibition in various cell lines.
Medicine: Exploring potential therapeutic applications in diseases where STAT5a is implicated, such as certain cancers.
Industry: Used in the development of selective inhibitors for research and potential therapeutic applications.
Mechanism of Action
Stafia-1-dipivaloyloxymethyl ester exerts its effects by selectively inhibiting the STAT5a protein. The compound decreases the expression of phosphorylated STAT5a (pSTAT5a) without significantly affecting phosphorylated STAT5b (pSTAT5b). This selective inhibition is achieved through the binding of Stafia-1 to the STAT5a protein, preventing its activation and subsequent transcriptional activity .
Comparison with Similar Compounds
Similar Compounds
Stafia-1: The parent compound of Stafia-1-dipivaloyloxymethyl ester, which also inhibits STAT5a but lacks the ester group.
STAT3 Inhibitors: Compounds that inhibit the STAT3 protein, another member of the STAT family, but do not selectively inhibit STAT5a.
Uniqueness
Stafia-1-dipivaloyloxymethyl ester is unique due to its selective inhibition of STAT5a over STAT5b and other STAT proteins. This selectivity makes it a valuable tool in research for studying the specific roles of STAT5a in cellular processes and diseases .
Properties
IUPAC Name |
[[[3,5-bis(3,4,5-trimethoxyphenyl)phenyl]-fluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48FO13P/c1-36(2,3)34(39)48-20-50-52(41,51-21-49-35(40)37(4,5)6)33(38)26-14-22(24-16-27(42-7)31(46-11)28(17-24)43-8)13-23(15-26)25-18-29(44-9)32(47-12)30(19-25)45-10/h13-19,33H,20-21H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHLAYKEMWWVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(C1=CC(=CC(=C1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)F)OCOC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48FO13P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
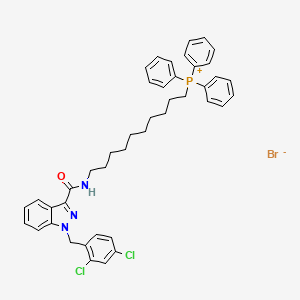
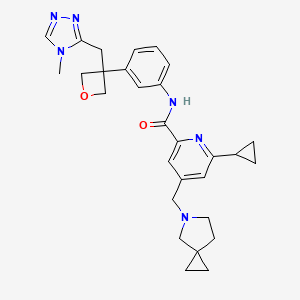
![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)
![4-hydroxy-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B8146284.png)
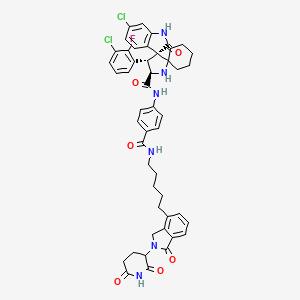
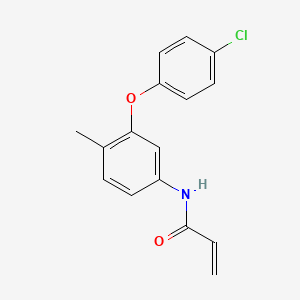
![(2R)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B8146309.png)
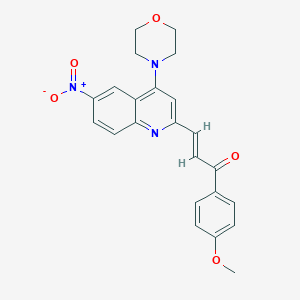
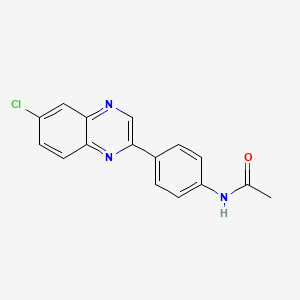
![3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B8146327.png)
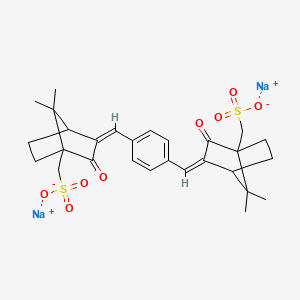
![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride](/img/structure/B8146353.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B8146356.png)
